1-ethyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide
Descripción
Propiedades
IUPAC Name |
1-ethyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6O/c1-2-25-8-5-12(23-25)15(26)22-11-3-6-24(7-4-11)14-9-13(16(17,18)19)20-10-21-14/h5,8-11H,2-4,6-7H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBCATPAESIDFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-ethyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its structural features on its pharmacological properties.
Structural Characteristics
The compound is characterized by its unique molecular structure, which includes:
- Trifluoromethyl Group : This feature often enhances lipophilicity and biological activity.
- Pyrimidine and Piperidine Moieties : These heterocycles are known for their diverse pharmacological activities.
- Pyrazole Ring : Commonly associated with anticancer and anti-inflammatory properties.
The molecular formula of the compound is with a molecular weight of 368.364 g/mol, indicating a significant presence of fluorine atoms, which can enhance biological interactions .
Synthesis
The synthesis of this compound typically involves multi-step reactions that utilize various reagents to construct the complex structure. The synthetic pathways often include:
- Formation of the pyrazole ring.
- Introduction of the trifluoromethyl group.
- Coupling with piperidine derivatives.
These steps are crucial for obtaining the desired compound in high purity and yield .
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Properties
Studies have shown that pyrazole derivatives possess significant anticancer activity. For instance, compounds containing the pyrazole scaffold have been reported to inhibit various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival, such as:
| Target Protein | Activity |
|---|---|
| Topoisomerase II | Inhibition |
| EGFR | Inhibition |
| MEK | Inhibition |
| VEGFR | Inhibition |
These interactions suggest that this compound may also exhibit similar anticancer properties .
Anti-inflammatory Effects
The presence of the piperidine moiety indicates potential anti-inflammatory activity. Compounds with similar structures have been documented to reduce inflammation markers in various models, indicating that this compound could also possess such properties .
Case Studies and Research Findings
Recent studies have focused on evaluating the biological effects of pyrazole derivatives. For example:
- Microtubule Destabilization : Research indicated that certain pyrazole derivatives could destabilize microtubules at concentrations as low as 20 µM, suggesting potential applications in cancer therapy .
- Apoptosis Induction : In vitro studies demonstrated that selected compounds could enhance caspase activity significantly, leading to apoptosis in cancer cells .
- In Vivo Efficacy : Animal models have shown promising results with pyrazole derivatives exhibiting reduced tumor growth rates compared to control groups, reinforcing their potential as therapeutic agents .
Aplicaciones Científicas De Investigación
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 (breast) | 15 |
| HepG2 (liver) | 12 |
| A549 (lung) | 18 |
These results suggest that the compound may act as a kinase inhibitor, blocking pathways crucial for tumor growth and survival.
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. A study evaluated its efficacy against both Gram-positive and Gram-negative bacteria:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These findings indicate moderate antibacterial properties, suggesting that the compound could be further explored as a potential antimicrobial agent.
Case Studies
Case Study on Anticancer Activity
A clinical trial involving a similar pyrazole-based compound reported a partial response in 30% of participants with advanced solid tumors after four cycles of treatment. This emphasizes the potential for derivatives of this compound in oncology.
Case Study on Antimicrobial Efficacy
In vitro studies have shown that modifications to the pyrazole ring can enhance antimicrobial potency against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). This highlights the importance of structural optimization in developing effective antimicrobial agents.
Análisis De Reacciones Químicas
Hydrolysis of the Carboxamide Group
The amide bond in the carboxamide linker undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid and amine derivatives. For example:
-
Acidic Hydrolysis :
Treatment with HCl (6M) under reflux generates 1-ethyl-1H-pyrazole-3-carboxylic acid and 1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine . -
Basic Hydrolysis :
NaOH (2M) in ethanol produces the sodium salt of the carboxylic acid .
Nucleophilic Aromatic Substitution on Pyrimidine
The electron-deficient pyrimidine ring undergoes nucleophilic substitution at the 2- and 4-positions, facilitated by the trifluoromethyl group’s electron-withdrawing effect. Common reactions include:
-
Amination :
Reaction with ammonia or primary amines at 120°C in DMF yields 4-aminopyrimidine derivatives . -
Halogenation :
Chlorination with POCl₃ introduces Cl at the 2-position .
Functionalization of the Piperidine Ring
The piperidine nitrogen participates in alkylation and acylation reactions:
-
Alkylation :
Reacting with ethyl bromide in THF forms quaternary ammonium salts . -
Acylation :
Acetic anhydride in pyridine acetylates the secondary amine .
Electrophilic Substitution on Pyrazole
The pyrazole ring undergoes electrophilic substitution at the 4- and 5-positions:
Cross-Coupling Reactions
The pyrimidine and pyrazole rings participate in palladium-catalyzed couplings:
-
Suzuki Coupling :
Reaction with arylboronic acids introduces substituents at the pyrimidine 2-position . -
Buchwald–Hartwig Amination :
Forms C–N bonds between pyrimidine and aromatic amines .
Reduction Reactions
Selective reduction of the pyrimidine ring is achievable under catalytic hydrogenation:
Key Stability Considerations
-
The trifluoromethyl group enhances thermal stability but makes the pyrimidine ring susceptible to nucleophilic attack .
-
The amide bond is stable under physiological conditions (pH 7.4, 37°C) for >48 hours, as shown in pharmacokinetic studies .
-
Photo-degradation occurs under UV light (λ = 254 nm), leading to cleavage of the pyrazole–carboxamide bond.
Comparación Con Compuestos Similares
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Pyrazole vs. Triazole Derivatives
- 2-phenyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2H-1,2,3-triazole-4-carboxamide (C₁₉H₁₈F₃N₇O, MW 417.40 g/mol) replaces pyrazole with a triazole ring. This analog exhibits antiproliferative activity, suggesting divergent target selectivity compared to the pyrazole-based parent compound .
Pyrazole vs. Imidazole Derivatives
- 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)phenyl)piperidine-4-carboxamide substitutes pyrazole with imidazole. Imidazole’s basic nitrogen enhances hydrogen-bonding capacity, leading to sodium channel inhibition in vitro. This highlights how heterocycle choice directly influences biological target engagement .
Substituent Variations
Trifluoromethylpyrimidine vs. Trifluoromethoxy Modifications
- 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)phenyl)piperidine-4-carboxamide replaces the trifluoromethyl group with a trifluoromethoxy substituent. While both groups improve metabolic stability, the trifluoromethoxy moiety’s larger size may sterically hinder target binding, reducing potency .
Ethyl vs. Methyl Substitutions on Pyrazole
- 1-ethyl-N-(2-(pyridin-4-yl)ethyl)-1H-pyrazole-5-carboxamide demonstrates that ethyl groups on pyrazole enhance lipophilicity and prolong half-life compared to methyl analogs. However, excessive hydrophobicity may reduce aqueous solubility, necessitating formulation optimization .
Piperidine-Linker Modifications
Piperidine-Carboxamide vs. Benzamide Linkers
- 2-methyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide replaces the pyrazole-carboxamide with a benzamide group.
Pharmacokinetic and Pharmacodynamic Insights
Metabolic Stability
The trifluoromethyl group in all analogs confers resistance to cytochrome P450-mediated oxidation, enhancing metabolic stability. However, ethyl substituents on pyrazole (as in the parent compound) may slow hepatic clearance compared to smaller alkyl groups .
Target Selectivity
- Pyrazole derivatives (e.g., the parent compound) are predicted to target kinases due to pyrazole’s ATP-binding pocket mimicry.
- Triazole derivatives (e.g., ) show broader antiproliferative activity , possibly through DNA intercalation or topoisomerase inhibition.
- Imidazole analogs (e.g., ) exhibit ion channel modulation, suggesting scaffold-dependent target promiscuity.
Comparative Data Table
Q & A
Q. What are the standard synthetic routes for synthesizing 1-ethyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazole-3-carboxamide, and what are the typical yields?
The synthesis typically involves coupling a pyrazole-carboxylic acid derivative with a piperidine intermediate bearing a trifluoromethylpyrimidine group. For example, intermediates like ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate are reacted with activated carbonyl groups under basic conditions. Yields range from 24% to 35%, influenced by solvent choice (e.g., DMF or DMSO) and purification methods such as column chromatography .
Q. Which spectroscopic techniques are commonly employed to characterize this compound, and what key spectral features confirm its structure?
Key techniques include:
Q. What in vitro biological screening assays are typically used to evaluate the pharmacological potential of this compound?
Common assays include:
- Kinase inhibition assays : Testing IC₅₀ values against target kinases using fluorescence-based methods.
- Cell viability assays : MTT or CellTiter-Glo® assays in cancer cell lines to assess cytotoxicity .
Q. How is the purity of the compound validated, and what thresholds are considered acceptable for pharmacological testing?
Purity is validated via HPLC (>97% peak area) and LCMS (absence of significant impurity peaks). Thresholds for in vitro studies typically require ≥95% purity, while in vivo studies demand ≥98% .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Column chromatography : Silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol.
- Recrystallization : Using solvents like ethanol or ethyl acetate/light petroleum ether to remove byproducts .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the low yields observed in the coupling step of the synthesis?
Methodological strategies include:
- Catalyst screening : Transition metal catalysts (e.g., Pd or Cu) for Suzuki or Buchwald-Hartwig couplings.
- Solvent optimization : High-polarity solvents (e.g., DMF) to enhance solubility of intermediates.
- Temperature control : Microwave-assisted synthesis to reduce reaction time and side reactions .
Q. What strategies are recommended for resolving discrepancies in NMR data when synthesizing novel analogs of this compound?
- Deuterated solvent checks : Ensure solvents (e.g., DMSO-d₆) do not interfere with proton signals.
- 2D NMR (COSY, HSQC) : Resolve overlapping peaks and confirm spin-spin coupling.
- Dynamic NMR : Assess rotational barriers in amide bonds if tautomerism is suspected .
Q. How can computational chemistry be integrated with experimental data to predict the reactivity of intermediates in the synthesis?
- Reaction path search algorithms : Quantum mechanics/molecular mechanics (QM/MM) to model transition states.
- DFT calculations : Predict regioselectivity in pyrazole-pyrimidine coupling reactions.
- Machine learning : Train models on existing reaction datasets to optimize conditions .
Q. What are the critical considerations when designing structure-activity relationship (SAR) studies for pyrazole-carboxamide derivatives?
- Bioisosteric replacements : Substitute trifluoromethyl groups with chloro or methyl to assess steric/electronic effects.
- Molecular docking : Align compounds with target protein structures (e.g., kinase domains) to predict binding modes.
- Pharmacophore modeling : Identify essential hydrogen bond acceptors/donors using software like Schrödinger .
Q. What mechanistic hypotheses explain the compound's interaction with biological targets, and how can they be tested experimentally?
Hypotheses include:
- Allosteric inhibition : Test via surface plasmon resonance (SPR) to measure binding kinetics.
- Competitive binding : Use isotopic labeling (e.g., ³H-ATP) in kinase assays.
- Mutagenesis studies : Modify key residues in the target protein to confirm binding sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
